molecular formula C11H17N3O2 B13502899 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B13502899
M. Wt: 223.27 g/mol
InChI Key: DBCBYXILWVUVRI-UHFFFAOYSA-N
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Description

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopentylamino group attached to the pyrazole ring, along with two methyl groups and a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclopentylamino group: This step involves the nucleophilic substitution of an appropriate cyclopentylamine derivative onto the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-aminopyrazole-4-carboxylic acid: Similar structure but lacks the cyclopentyl group.

    5-(Cyclopentylamino)-1-methylpyrazole-4-carboxylic acid: Similar structure but has only one methyl group.

    5-(Cyclopentylamino)-1,3-dimethylpyrazole: Similar structure but lacks the carboxylic acid group.

Uniqueness

The presence of both the cyclopentylamino group and the carboxylic acid group in 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid makes it unique compared to other similar compounds

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

5-(cyclopentylamino)-1,3-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-7-9(11(15)16)10(14(2)13-7)12-8-5-3-4-6-8/h8,12H,3-6H2,1-2H3,(H,15,16)

InChI Key

DBCBYXILWVUVRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)O)NC2CCCC2)C

Origin of Product

United States

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